Roxindole hydrochloride is classified as a dopamine D2 receptor agonist with additional activity at serotonin receptors. Its chemical formula is , with a molar mass of approximately 382.93 g/mol . The compound acts primarily on various dopamine and serotonin receptors, making it a candidate for treating several psychiatric disorders, including depression and anxiety .
The synthesis of Roxindole hydrochloride has been explored through various methods. A notable approach involves the phase-transfer catalyzed reaction of gamma-butyrolactone with 5-methoxyindole, which efficiently produces the indolylbutyric acid derivative in one step . Another method utilizes the addition of succinic anhydride to 5-methoxyindolylmagnesium bromide, simplifying the construction process while enhancing yield . These methods highlight the versatility and efficiency in synthesizing Roxindole hydrochloride.
The molecular structure of Roxindole hydrochloride features a complex arrangement that includes an indole ring system. The compound exhibits significant interactions with neurotransmitter receptors due to its unique structure.
The presence of both dopaminergic and serotonergic functional groups allows Roxindole hydrochloride to interact with multiple receptor sites effectively.
Roxindole hydrochloride participates in various chemical reactions primarily involving neurotransmitter systems. Its ability to act as a selective agonist at dopamine D2-like autoreceptors is particularly noteworthy. Additionally, it inhibits serotonin uptake, contributing to its antidepressant properties .
These interactions suggest potential pathways for therapeutic applications in treating mood disorders.
This dual mechanism may explain its efficacy in treating both psychotic symptoms and mood disorders simultaneously.
Roxindole hydrochloride exhibits distinct physical and chemical properties that influence its pharmacological profile.
These properties are essential for understanding the compound's stability and handling during research and clinical applications.
Roxindole hydrochloride has been investigated for various clinical applications beyond its initial intent for schizophrenia treatment. Its significant antidepressant and anxiolytic effects have led to research into its use for:
Roxindole hydrochloride can be compared with other compounds based on receptor affinities and therapeutic uses:
Compound Name | Receptor Affinity | Primary Use |
---|---|---|
Bromocriptine | D2 receptor agonist | Parkinson's disease |
Quetiapine | D2 receptor antagonist | Schizophrenia |
Fluoxetine | Serotonin reuptake inhibitor | Depression |
Buspirone | 5-HT1A receptor agonist | Anxiety disorders |
Roxindole's unique profile makes it particularly effective for patients exhibiting both psychotic symptoms and mood disorders.
Roxindole hydrochloride (EMD-49980) was originally developed by Merck KGaA as a novel antipsychotic agent targeting schizophrenia. Its development was grounded in the dopamine hypothesis of schizophrenia, which postulated that excessive dopaminergic activity in mesolimbic pathways contributed to positive psychotic symptoms. Preclinical studies characterized roxindole as a dopamine autoreceptor-preferring agonist designed to normalize dopamine neurotransmission through presynaptic modulation. Early open-label trials demonstrated modest antipsychotic efficacy, with one study reporting that only 40% of schizophrenia patients showed significant symptom reduction [1] [9]. Unexpectedly, researchers observed robust antidepressant and anxiolytic effects in these clinical populations that surpassed its antipsychotic actions [1] [2].
This therapeutic divergence prompted rigorous clinical investigation into roxindole's antidepressant potential. In a pivotal 28-day open-label trial involving 12 patients with major depressive disorder (DSM-III-R criteria), a fixed 15 mg/day oral dose of roxindole produced clinically significant outcomes:
The unexpected therapeutic profile shift was attributed to roxindole's complex pharmacology—particularly its serotonin reuptake inhibition and 5-HT1A receptor agonism—which aligned more closely with established antidepressant mechanisms than classical antipsychotics. This mechanistic divergence, combined with its clinical profile, prompted strategic repurposing from antipsychotic to antidepressant candidate during the 1990s [1] [5]. Despite promising Phase II results for depression, roxindole never progressed to market approval due to strategic development discontinuations rather than efficacy failures [1] [6].
Table 1: Key Clinical Findings Driving Roxindole's Repurposing
Study Focus | Population | Dosage Regimen | Primary Outcomes | Clinical Implications |
---|---|---|---|---|
Antipsychotic Efficacy [1] [9] | Schizophrenia patients | Titrated dosing (0.3–30 mg/day) | Modest positive symptom reduction; unexpected mood improvement | Limited antipsychotic efficacy but notable antidepressant effects observed |
Antidepressant Response [2] | Major depressive disorder (n=12) | Fixed 15 mg/day × 28 days | 67% response rate; 50% remission; rapid onset (1 week in responders) | Demonstrated robust and rapid antidepressant activity |
Comparative Profile [1] [5] | Preclinical models | N/A | Combined dopamine autoreceptor agonism + serotonin reuptake inhibition | Mechanistic rationale for antidepressant superiority over antipsychotic action |
Roxindole's molecular design leveraged converging dopaminergic and serotonergic mechanisms years before multimodal antidepressants became clinically prevalent. Its high affinity for dopamine D₂-like autoreceptors (sub-nanomolar range) established a foundation for dopamine system modulation. Receptor binding studies revealed exceptional affinity at human cloned receptors:
Functional [³⁵S]GTPγS binding assays demonstrated roxindole's nuanced agonist profile:
This preferential autoreceptor activity was confirmed in vivo where roxindole (ED₅₀=0.65–1.5 mg/kg s.c.) suppressed apomorphine-induced climbing and stereotypy in rodents without inducing catalepsy—demonstrating >20-fold selectivity for presynaptic versus postsynaptic dopamine receptors compared to reference agents like talipexole [7]. The autoreceptor selectivity provided a self-limiting mechanism for dopamine modulation, avoiding the excessive D₂ blockade associated with extrapyramidal side effects [1] [7].
Concurrently, roxindole exhibited potent serotonergic engagement:
The serotonin reuptake inhibition was functionally confirmed in vivo through increased extracellular serotonin levels in microdialysis studies. Roxindole's 5-HT₁ₐ activity manifested as pindolol-sensitive hypothermia in mice, though it uniquely failed to elicit full 5-HT₁ₐ behavioral syndromes (forepaw treading, flat body posture). This suggested region-specific activation or biased agonism within serotonergic circuits [3] [10]. The multimodal mechanism—combining dopamine autoreceptor selectivity, serotonin reuptake blockade, and 5-HT₁ₐ/5-HT₂ₐ modulation—created a neurochemical profile distinct from both typical antidepressants and antipsychotics, providing mechanistic plausibility for its unanticipated clinical antidepressant efficacy [1] [3] [4].
Table 2: Roxindole's Receptor Interaction Profile
Receptor Target | Affinity (pKi) | Functional Activity | Physiological Relevance |
---|---|---|---|
Dopamine D₃ [4] [8] | 8.93 | Partial agonist (30% efficacy) | Preferential autoreceptor activation modulating dopamine release |
Dopamine D₂ [4] [7] | 8.55 | Weak partial agonist (10.5% efficacy) / Functional antagonist | Autoreceptor selectivity minimizes postsynaptic side effects |
Dopamine D₄ [4] | 8.23 | Partial agonist (35.1% efficacy) | Potential mood and cognitive modulation |
5-HT₁ₐ [4] [8] | 9.42 | Partial agonist (59.6% efficacy) | Anxiolytic/antidepressant effects; synergizes with dopamine modulation |
5-HT Transporter [1] [5] | IC₅₀=1.4 nM | Reuptake inhibition | Enhanced serotonergic neurotransmission |
5-HT₂ₐ [3] | Moderate | Antagonist | Antagonism of psychedelic/hallucinogenic pathways |
Table 3: Serotonin System Interactions of Roxindole
Pharmacological Action | Experimental Model | Key Finding | Functional Interpretation |
---|---|---|---|
5-HT Reuptake Inhibition [3] [5] | In vitro transporter assays | IC₅₀=1.4 nM | Potent blockade comparable to dedicated SSRIs |
5-HT₁ₐ Partial Agonism [4] [8] | [³⁵S]GTPγS binding at human receptors | 59.6% efficacy (vs 5-HT); blocked by WAY 100,635 | Direct receptor activation without full behavioral syndrome |
5-HT₂ₐ Antagonism [3] | Fenfluramine-induced hyperthermia in rats | Dose-dependent blockade | Antagonism of thermoregulatory 5-HT₂ₐ receptors |
5-HT Release Modulation [3] [10] | L-5-HTP-induced head twitches | Biphasic effect (potentiation at low dose, inhibition at high) | Complex interaction with serotonin synthesis pathways |
Table 4: Nomenclature of Roxindole Hydrochloride
Designation Type | Name |
---|---|
Systematic IUPAC Name | 3-[4-(4-Phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol hydrochloride |
Primary Synonyms | EMD-49980; EMD 49980; EMD 38362 |
CAS Registry | 108050-82-4 |
Molecular Formula | C₂₃H₂₇ClN₂O |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1